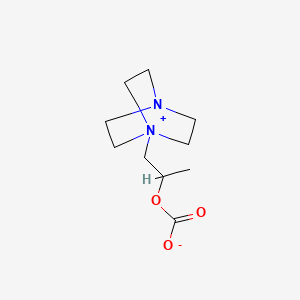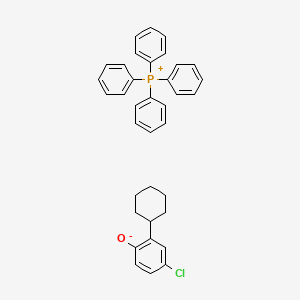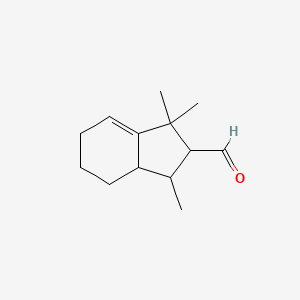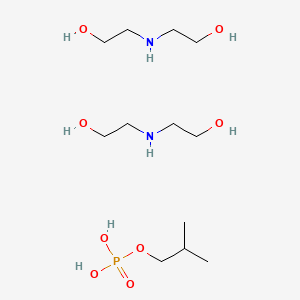![molecular formula C30H28Cl4N6O2Zn B15179271 zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride CAS No. 71672-78-1](/img/structure/B15179271.png)
zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride: is a complex organic compound that contains a zinc ion coordinated with a diazonium group and a benzoyl(ethyl)amino substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride typically involves the diazotization of an aromatic amine followed by complexation with zinc chloride. The general steps are as follows:
Diazotization: An aromatic amine, such as 4-[benzoyl(ethyl)amino]aniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Complexation: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Substitution Reactions: The diazonium group in zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride can undergo substitution reactions with various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines, forming azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Copper(I) chloride or bromide, potassium iodide, and sodium hydroxide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines in the presence of a base.
Reduction Reactions: Sodium sulfite or stannous chloride.
Major Products:
Substitution Reactions: Aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds.
Reduction Reactions: Aromatic amines.
科学的研究の応用
Chemistry:
Synthesis of Azo Dyes: The compound is used in the synthesis of azo dyes, which are important in the textile industry.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Bioconjugation: The diazonium group can be used to label biomolecules for detection and imaging purposes.
Drug Development:
Industry:
Materials Science: The compound can be used in the preparation of advanced materials with specific properties, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride primarily involves the reactivity of the diazonium group. The diazonium group can act as an electrophile, participating in various substitution and coupling reactions. The zinc ion may also play a role in stabilizing the diazonium group and facilitating its reactivity.
類似化合物との比較
Benzenediazonium Chloride: A simpler diazonium compound without the benzoyl(ethyl)amino substituent.
4-Diazo-N-benzyl-N-ethylaniline Chloride Zinc Chloride: A closely related compound with similar structure and reactivity.
Uniqueness: Zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride is unique due to the presence of the benzoyl(ethyl)amino substituent, which can influence its reactivity and potential applications. The zinc ion also adds to its uniqueness by providing additional stability and reactivity.
特性
CAS番号 |
71672-78-1 |
|---|---|
分子式 |
C30H28Cl4N6O2Zn |
分子量 |
711.8 g/mol |
IUPAC名 |
zinc;4-[benzoyl(ethyl)amino]benzenediazonium;tetrachloride |
InChI |
InChI=1S/2C15H14N3O.4ClH.Zn/c2*1-2-18(14-10-8-13(17-16)9-11-14)15(19)12-6-4-3-5-7-12;;;;;/h2*3-11H,2H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
TYWIVEWZJQDGCF-UHFFFAOYSA-J |
正規SMILES |
CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.CCN(C1=CC=C(C=C1)[N+]#N)C(=O)C2=CC=CC=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


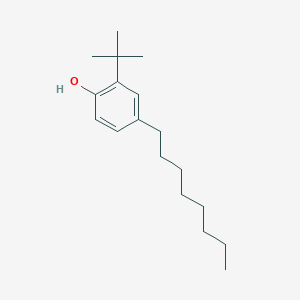


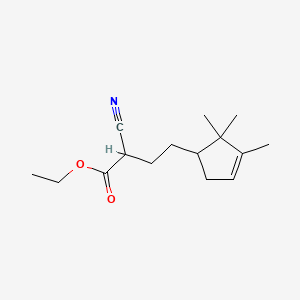
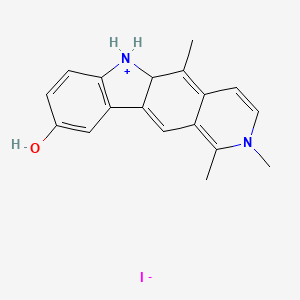
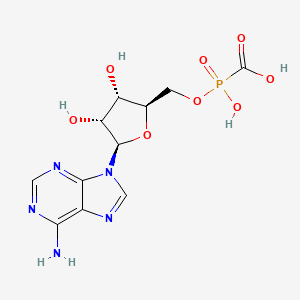
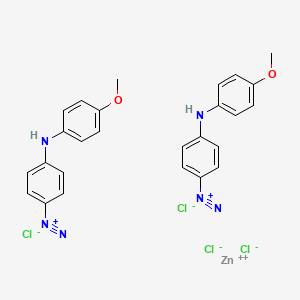
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
